5-Fluoropentylamine

Vue d'ensemble

Description

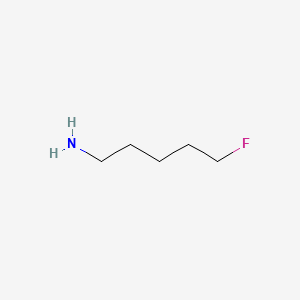

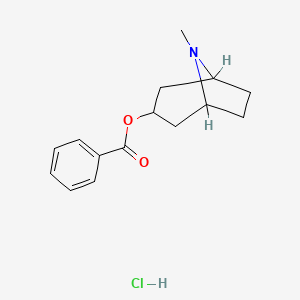

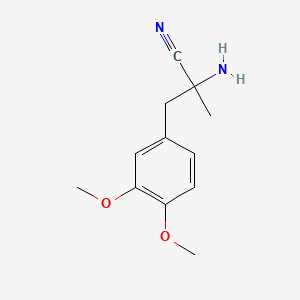

5-Fluoropentylamine is a chemical compound with the molecular formula C5H12FN . It contains a total of 18 bonds, including 6 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The 5-Fluoropentylamine molecule consists of 12 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 1 Fluorine atom - a total of 19 atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 5-Fluoropentylamine molecule .

Physical And Chemical Properties Analysis

5-Fluoropentylamine has a molecular weight of 105.15 . Its density is estimated to be 0.8646, and it has a boiling point of 67-67.5 °C (at a pressure of 50 Torr) .

Applications De Recherche Scientifique

-

Fluorescent Protein Antibodies

- Field : Molecular Biology

- Application : Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .

- Methods : The antibodies, a class of immunoglobulin, explicitly recognize and bind antigens. Monoclonal antibody, originating from a single B cell, has been widely applied in immunoassay, in vitro diagnostics, and drug development .

- Results : The continuous development of FPs and their antibodies, particularly nanobodies, have made FPs more valuable in biological research .

-

5-Fluorouracil Derivatives

- Field : Biomedical Science Research

- Application : 5-Fluorouracil (5-Fu) is one of the antitumor agents frequently used for treating solid tumors such as breast, colorectal, and gastric cancers . A series of 5-Fu prodrugs in which 5-Fu is attached to amino acids, peptides, phospholipids, and polymers have been reported .

- Methods : A series of six novel 5-fluorouracil derivatives were synthesized . The structures were confirmed by 1 H- and 13 C-NMR, MS, and elemental analysis .

- Results : Some of these compounds effectively inhibit the growth of tumor cells, but the in vivo trials in mice revealed that the compounds also exhibited serious liver and lung tissue toxicity .

-

Bimane-Based Fluorescent Probes

- Field : Neurobiology

- Application : These probes are used as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .

- Methods : The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

- Results : The results of this application were not explicitly mentioned in the source .

-

Regulatory Mechanisms in Chemotherapeutic Resistance

- Field : Oncology

- Application : 5-Fluorouracil (5-FU) is among the most administrated chemotherapeutic agents for a wide variety of neoplasms . Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU .

- Methods : These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-FU .

- Results : Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment via modulating multiple biological signaling pathways .

-

Perfluorinated Adsorbents

- Field : Analytical and Bioanalytical Chemistry

- Application : Perfluorinated (F-) adsorbents are generally prepared by bonding perfluoro-functionalized silanes to silica gels . They have been employed for a long time essentially as media for solid-phase extraction of F-molecules or F-tagged molecules in organic chemistry and heterogeneous catalysis .

- Methods : Owing to their unique physicochemical properties, namely fluorophilicity and proteinophilicity, and a better understanding of some fundamental aspects of their behavior, new applications of F-adsorbents in the field of environmental science and bio-affinity studies can be envisaged .

- Results : The results of this application were not explicitly mentioned in the source .

-

Synthetic Cannabinoid

- Field : Toxicology

- Application : 5-fluoro ADB is a potent synthetic cannabinoid .

- Methods : While more information is needed to establish the toxicological significance of confirming and quantitating both 5-fluoro ADB and the 5-fluoro ADB ester hydrolysis metabolite in toxicological investigations .

- Results : The results of this application were not explicitly mentioned in the source .

-

Fluorinated Compounds in Synthesis and Catalyst Technology

- Field : Materials Chemistry

- Application : Perfluorocarbons have recently found important applications in many fields of research, including synthesis, catalyst technology .

- Methods : Perfluorinated adsorbents are generally prepared by bonding perfluoro-functionalized silanes to silica gels . They have been employed for a long time essentially as media for solid-phase extraction of F-molecules or F-tagged molecules in organic chemistry and heterogeneous catalysis .

- Results : The results of this application were not explicitly mentioned in the source .

-

Fluorinated Compounds in Environmental Science and Bio-affinity Studies

- Field : Environmental Science

- Application : Owing to their unique physicochemical properties, namely fluorophilicity and proteinophilicity, and a better understanding of some fundamental aspects of their behavior, new applications of F-adsorbents in the field of environmental science and bio-affinity studies can be envisaged .

- Methods : The methods of this application were not explicitly mentioned in the source .

- Results : The results of this application were not explicitly mentioned in the source .

-

Nanotechnology Applications

- Field : Nanotechnology

- Application : Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .

- Methods : The methods of this application were not explicitly mentioned in the source .

- Results : The results of this application were not explicitly mentioned in the source .

Propriétés

IUPAC Name |

5-fluoropentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN/c6-4-2-1-3-5-7/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLZZKRWBHRCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207939 | |

| Record name | 1-Pentanamine, 5-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropentylamine | |

CAS RN |

592-79-0 | |

| Record name | 5-Fluoro-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylamine, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 5-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)

![1H-Imidazole-1-propanenitrile, 4,5-bis[(2-cyanoethoxy)methyl]-2-phenyl-](/img/structure/B1620366.png)